molecular formula C11H15NO2 B14885015 2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid

2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid

Cat. No.: B14885015
M. Wt: 193.24 g/mol
InChI Key: AHHRICKMQIXFTR-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a cyclopentyl group and a pyrrole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with pyrrole in the presence of a strong base to form the intermediate compound, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a cyclopentyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-cyclopentyl-2-pyrrol-1-ylacetic acid

InChI

InChI=1S/C11H15NO2/c13-11(14)10(9-5-1-2-6-9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14)

InChI Key

AHHRICKMQIXFTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)O)N2C=CC=C2

Origin of Product

United States

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